molecular formula C20H16N4O3 B10973112 6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10973112
M. Wt: 360.4 g/mol
InChI Key: XGJFDDHKNKSPIM-UHFFFAOYSA-N
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Description

6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes amino, hydroxy, methoxy, and cyano functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form a pyrazole ring.

    Formation of Pyrano[2,3-c]pyrazole: The final step involves the reaction of the pyrazole derivative with malononitrile and 4-methoxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone and nitroso derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone and nitroso derivatives.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicine, 6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of both hydroxy and methoxy groups on the aromatic rings. This unique combination of functional groups enhances its chemical reactivity and potential biological activity, making it a more versatile compound for various applications.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

6-amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16N4O3/c1-26-12-8-6-11(7-9-12)18-17-16(13-4-2-3-5-15(13)25)14(10-21)19(22)27-20(17)24-23-18/h2-9,16,25H,22H2,1H3,(H,23,24)

InChI Key

XGJFDDHKNKSPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4O

Origin of Product

United States

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